molecular formula C9H7BrN2O3 B1529551 Methyl 3-bromo-7-hydroxy-1H-indazole-5-carboxylate CAS No. 1363383-21-4

Methyl 3-bromo-7-hydroxy-1H-indazole-5-carboxylate

Cat. No.: B1529551
CAS No.: 1363383-21-4
M. Wt: 271.07 g/mol
InChI Key: GXVMPNHKDJZVFC-UHFFFAOYSA-N
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Description

Methyl 3-bromo-7-hydroxy-1H-indazole-5-carboxylate is a synthetic organic compound with the molecular formula C9H7BrN2O3 and a molecular weight of 271.07 g/mol This compound belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-7-hydroxy-1H-indazole-5-carboxylate typically involves the following steps:

  • Bromination: : The introduction of a bromine atom into the indazole ring is achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. This step is carried out under controlled conditions to ensure selective bromination at the desired position.

  • Hydroxylation: : The hydroxyl group is introduced through a hydroxylation reaction, which can be performed using reagents like hydrogen peroxide (H2O2) in the presence of a catalyst such as acetic acid. This step requires careful control of temperature and reaction time to achieve the desired product.

  • Esterification

Properties

IUPAC Name

methyl 3-bromo-7-hydroxy-2H-indazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O3/c1-15-9(14)4-2-5-7(6(13)3-4)11-12-8(5)10/h2-3,13H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVMPNHKDJZVFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(NN=C2C(=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-bromo-7-hydroxy-1H-indazole-5-carboxylate
Reactant of Route 2
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Methyl 3-bromo-7-hydroxy-1H-indazole-5-carboxylate
Reactant of Route 3
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Methyl 3-bromo-7-hydroxy-1H-indazole-5-carboxylate
Reactant of Route 4
Methyl 3-bromo-7-hydroxy-1H-indazole-5-carboxylate
Reactant of Route 5
Methyl 3-bromo-7-hydroxy-1H-indazole-5-carboxylate
Reactant of Route 6
Methyl 3-bromo-7-hydroxy-1H-indazole-5-carboxylate

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